Cas no 132868-29-2 (4-(chloromethyl)hepta-1,6-diene)

4-(chloromethyl)hepta-1,6-diene structure
132868-29-2 structure
商品名:4-(chloromethyl)hepta-1,6-diene
CAS番号:132868-29-2
MF:C8H13Cl
メガワット:144.641821622849
MDL:MFCD19235251
CID:5237795
PubChem ID:14895211

4-(chloromethyl)hepta-1,6-diene 化学的及び物理的性質

名前と識別子

    • 4-(chloromethyl)hepta-1,6-diene
    • 4-(Chloromethyl)-1,6-heptadiene
    • 1,6-Heptadiene, 4-(chloromethyl)-
    • MDL: MFCD19235251
    • インチ: 1S/C8H13Cl/c1-3-5-8(7-9)6-4-2/h3-4,8H,1-2,5-7H2
    • InChIKey: VNZAFDINEAEOHE-UHFFFAOYSA-N
    • ほほえんだ: ClCC(CC=C)CC=C

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 9
  • 回転可能化学結合数: 5
  • 複雑さ: 76.6
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 0

4-(chloromethyl)hepta-1,6-diene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A1090175-1g
4-(Chloromethyl)hepta-1,6-diene
132868-29-2 95%
1g
$870.0 2024-04-24
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01034224-1g
4-(Chloromethyl)hepta-1,6-diene
132868-29-2 95%
1g
¥5971.0 2023-04-03
Enamine
EN300-304754-2.5g
4-(chloromethyl)hepta-1,6-diene
132868-29-2
2.5g
$2071.0 2023-09-05
Enamine
EN300-304754-1.0g
4-(chloromethyl)hepta-1,6-diene
132868-29-2
1g
$0.0 2023-06-07
Enamine
EN300-304754-10g
4-(chloromethyl)hepta-1,6-diene
132868-29-2
10g
$4545.0 2023-09-05
Enamine
EN300-304754-0.25g
4-(chloromethyl)hepta-1,6-diene
132868-29-2
0.25g
$972.0 2023-09-05
Enamine
EN300-304754-0.5g
4-(chloromethyl)hepta-1,6-diene
132868-29-2
0.5g
$1014.0 2023-09-05
Enamine
EN300-304754-10.0g
4-(chloromethyl)hepta-1,6-diene
132868-29-2
10.0g
$5837.0 2023-02-26
Enamine
EN300-304754-0.1g
4-(chloromethyl)hepta-1,6-diene
132868-29-2
0.1g
$930.0 2023-09-05
Enamine
EN300-304754-5.0g
4-(chloromethyl)hepta-1,6-diene
132868-29-2
5.0g
$3935.0 2023-02-26

4-(chloromethyl)hepta-1,6-diene 関連文献

4-(chloromethyl)hepta-1,6-dieneに関する追加情報

Introduction to 4-(chloromethyl)hepta-1,6-diene (CAS No: 132868-29-2)

4-(chloromethyl)hepta-1,6-diene, with the chemical formula C8H9Cl, is a versatile intermediate in organic synthesis and pharmaceutical chemistry. This compound, identified by its CAS number 132868-29-2, has garnered significant attention in recent years due to its unique structural properties and potential applications in the development of novel bioactive molecules. The presence of both a chloromethyl group and a conjugated diene system makes it a valuable building block for constructing more complex scaffolds, particularly in medicinal chemistry.

The chloromethyl functional group on 4-(chloromethyl)hepta-1,6-diene allows for facile nucleophilic substitution reactions, enabling the introduction of various substituents such as amines, alcohols, and thiols. This reactivity is particularly useful in the synthesis of polymers, surface-modifying agents, and cross-linking agents. Additionally, the conjugated diene system can participate in Diels-Alder reactions, providing a means to construct six-membered rings with high regioselectivity. These features make 4-(chloromethyl)hepta-1,6-diene a valuable tool for synthetic chemists seeking to develop innovative molecular architectures.

In recent years, there has been growing interest in the applications of 4-(chloromethyl)hepta-1,6-diene in pharmaceutical research. The compound's ability to undergo diverse chemical transformations has been leveraged in the synthesis of potential drug candidates. For instance, researchers have explored its use as a precursor for heterocyclic compounds, which are prevalent in many therapeutic agents. The diene moiety can be cyclized under appropriate conditions to form cyclohexene derivatives, which serve as key intermediates in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other pharmacologically active molecules.

Moreover, the chloromethyl group in 4-(chloromethyl)hepta-1,6-diene has been utilized to introduce bioactive moieties into larger molecular frameworks. This approach has been particularly useful in the development of antimicrobial agents and anticancer drugs. By functionalizing the chloromethyl group with nucleophiles such as amino acids or sugars, researchers have been able to create conjugates with enhanced biological activity. These conjugates exhibit promising results in preclinical studies, demonstrating efficacy against various pathogens and tumor cell lines.

The synthetic utility of 4-(chloromethyl)hepta-1,6-diene has also been recognized in materials science. Its ability to undergo polymerization reactions has led to the development of novel polymeric materials with tailored properties. For example, copolymerization of this compound with other dienes or vinyl monomers can yield elastomers with improved mechanical strength and thermal stability. These materials find applications in industries ranging from automotive to aerospace, where high-performance polymers are essential.

Recent advancements in green chemistry have prompted researchers to explore more sustainable methods for synthesizing 4-(chloromethyl)hepta-1,6-diene. Catalytic processes that minimize waste and energy consumption have been developed, aligning with the growing emphasis on environmentally friendly practices in chemical manufacturing. Such innovations not only enhance the efficiency of producing this compound but also contribute to reducing its environmental footprint.

The future prospects of 4-(chloromethyl)hepta-1,6-diene are promising, with ongoing research uncovering new applications and synthetic strategies. As our understanding of its reactivity and structural properties continues to evolve, this compound is expected to play an increasingly important role in both academic research and industrial applications. Its versatility makes it a cornerstone in the development of novel materials and pharmaceuticals, solidifying its position as a critical intermediate in modern chemical synthesis.

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